molecular formula C8H12N6 B13074004 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13074004
M. Wt: 192.22 g/mol
InChI Key: XEKQZXJVQJBECP-UHFFFAOYSA-N
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Description

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-amino-1,2,4-triazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its ability to interact with diverse biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-7(3-13(2)11-6)4-14-5-10-8(9)12-14/h3,5H,4H2,1-2H3,(H2,9,12)

InChI Key

XEKQZXJVQJBECP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2C=NC(=N2)N)C

Origin of Product

United States

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